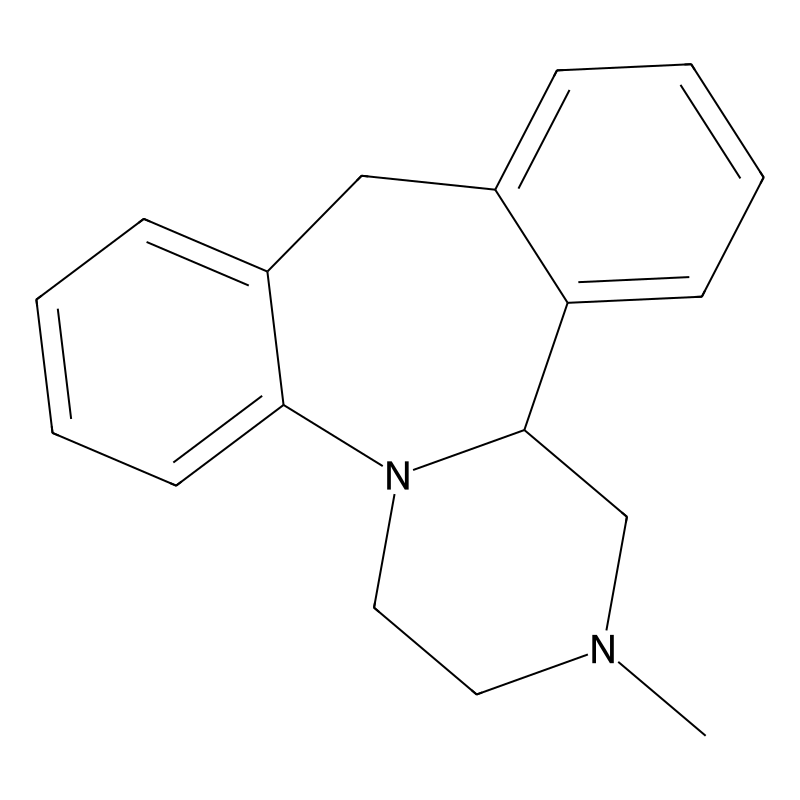

Mianserin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Unlike many antidepressants, mianserin's mechanism of action is not fully understood. This has led some researchers to believe it may have unique therapeutic properties Source: European Journal of Pharmacology: .

Potential for Other Uses

Some research suggests mianserin may be helpful in treating conditions beyond depression, such as anxiety and insomnia Source: Sleep - Wake Disorders: Basic and Clinical Research and Treatment: . However, more study is needed.

Comparison Studies

Because mianserin has a different mechanism of action than other antidepressants, researchers may use it as a comparison drug in studies to learn more about how antidepressants work in general Source: Psychopharmacology Bulletin: .

Mianserin is a tetracyclic compound classified as a second-generation antidepressant. It is primarily recognized for its unique mechanism of action, which involves the modulation of serotonergic and noradrenergic neurotransmission. Mianserin acts as an antagonist at various serotonin receptors, including 5-HT2 and presynaptic alpha-2 adrenergic receptors, thereby enhancing the release of norepinephrine and serotonin. This compound also exhibits significant antihistaminic properties, contributing to its sedative effects, while lacking the anticholinergic side effects commonly associated with tricyclic antidepressants .

Unlike many traditional antidepressants, mianserin's mechanism of action is not fully understood. It is believed to work through a combination of effects on various neurotransmitters in the brain, including serotonin and norepinephrine. Mianserin weakly inhibits the reuptake of norepinephrine and strongly stimulates its release []. It also has some antihistamine and sedative properties due to its interaction with other receptors [].

Mianserin undergoes several metabolic transformations primarily in the liver, facilitated by the cytochrome P450 enzyme CYP2D6. The main metabolic pathways include:

- N-Oxidation: Conversion of mianserin to its N-oxide form.

- N-Demethylation: Removal of methyl groups from nitrogen atoms.

- Aromatic Hydroxylation: Addition of hydroxyl groups to aromatic rings.

These reactions result in various metabolites that may exhibit different pharmacological activities compared to the parent compound .

Mianserin's biological activity is characterized by its ability to modulate neurotransmitter systems:

- Serotonergic Activity: Mianserin enhances serotonergic neurotransmission by blocking 5-HT2 receptors and promoting the release of serotonin.

- Noradrenergic Activity: It acts as an antagonist at alpha-2 adrenergic receptors, leading to increased norepinephrine release.

- Antihistaminic Effects: As a potent H1 receptor inverse agonist, it produces sedation and has applications in treating insomnia and anxiety disorders.

The drug's clinical effects typically manifest after one to three weeks of treatment, with common side effects including drowsiness, weight gain, and dry mouth .

Mianserin can be synthesized through various organic chemistry methods. One common approach involves the following steps:

- Formation of the Tetracyclic Core: Starting from appropriate precursors, a series of cyclization reactions are performed to construct the tetracyclic framework.

- Functionalization: Subsequent reactions introduce necessary functional groups, such as amines and hydroxyls, to achieve the desired pharmacological profile.

- Purification: The final product is purified using techniques like recrystallization or chromatography.

The synthesis requires careful control of reaction conditions to ensure high yields and purity .

Mianserin is primarily used in clinical settings for:

- Depression Treatment: Effective in managing major depressive disorders.

- Anxiety Disorders: Provides anxiolytic effects due to its sedative properties.

- Insomnia Management: Utilized for its strong antihistaminic effects that promote sleep.

Additionally, it has been explored for potential applications in appetite stimulation due to its side effect profile .

Mianserin exhibits several interaction potentials when co-administered with other substances:

- Sedative Drugs: It may enhance the sedative effects of alcohol, anxiolytics, hypnotics, and antipsychotics.

- Monoamine Oxidase Inhibitors (MAOIs): Caution is advised due to potential hypertensive crises when combined with MAOIs.

- Other Antidepressants: Co-administration may lead to increased risk of serotonin syndrome.

These interactions necessitate careful monitoring in clinical practice .

Mianserin shares structural and functional similarities with several other compounds. Below are some notable comparisons:

| Compound | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Mirtazapine | Tetracyclic antidepressant | Serotonin and norepinephrine antagonist | Higher affinity for 5-HT2C receptors |

| Clomipramine | Tricyclic antidepressant | Serotonin reuptake inhibitor | Significant anticholinergic effects |

| Amitriptyline | Tricyclic antidepressant | Norepinephrine and serotonin reuptake inhibitor | Strong cardiotoxicity |

| Nortriptyline | Tricyclic antidepressant | Norepinephrine reuptake inhibitor | Less sedating than other tricyclics |

Mianserin's unique profile lies in its minimal anticholinergic side effects and a more favorable safety profile compared to many tricyclic antidepressants. Its distinct mechanism involving both serotonergic and noradrenergic pathways sets it apart from other compounds in its class .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Mianserin is a tetracyclic compound advocated for the treatment of depressive illness and depression associated with anxiety. It combines antidepressant activity with a sedative effect and has an EEG and clinical activity profile similar to that of amitriptyline. It has an overall efficacy comparable with amitriptyline and imipramine in depressive illness, but at dosages which have achieved a similar overall clinical improvement, mianserin causes significantly fewer anticholinergic side effects than amitriptyline or imipramine and also appears less likely than these drugs to cause serious cardiotoxicity on overdosage. Mianserin also has anti-anxiety activity, but its role in treating patients with anxiety associated with primary depression has still to be clarified. Mianserin appears to be well tolerated by the elderly and by patients with cardiovascular disease, including those recovering from a recent myocardial infarction, and does not appear to antagonise the action of adrenergic neurone blocking antihypertensive drugs or affect the anticoagulant action of phenprocoumon.

In a 6-week study the efficacy of combined treatment of imipramine plus mianserin was compared to combined treatment of desipramine plus mianserin in patients with post-stroke depression. Patients were required to have a minimum baseline total score of 15 on the 17-item Hamilton Depression Scale (HAMD). The Melancholia Scale (MES) was also used to measure severity of depressive states to show that somatic symptoms had little influence on the evaluation of depression. Out of 120 stroke patients screened, 20 patients fulfilled the inclusion criteria. The doses of the drugs were flexible, using side-effects as a guide during treatment. Both intention to treat analysis and efficacy data (excluding patients who had dropped out during the first 2 weeks of treatment) showed that imipramine (mean dose 75 mg daily) plus mianserin (mean dose 25 mg daily) was superior to desipramine (mean dose 66 mg daily) plus mianserin (27 mg daily). The MES was found to be more sensitive than the HAMD for measuring change in depressive states during treatment. The assessment of side-effects using the UKU /side effect rating scale/ scale showed good tolerance in general. The only difference between the two treatment groups was seen in micturition disturbances, where the imipramine treated patients had most complaints after 14 days of treatment, but the symptoms disappeared despite continuous treatment.

Pharmacology

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AX - Other antidepressants

N06AX03 - Mianserin

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

A pharmacokinetic study with mianserin HCl was performed in six healthy male subjects. The subjects were treated on different occasions intravenously with a constant-rate infusion of 5 mg mianserin HCl in 1 hr, orally with a single dose of 60 mg as two tablets of 30 mg each and with 60 mg as an oral solution. The wash-out period between treatments was 1 month. Blood samples were taken at predetermined times over a period of 120 hr following dosing. The mianserin concentration in the plasma samples was determined and the results were pharmacokinetically analyzed. The intravenous data could be adequately described by a 3-compartment model and the oral data by a 2-compartment model, both with first-order transfer and elimination rate constants. The mean plasma clearance of mianserin was found to be 19 +/- 2 L/hr (mean +/- SEM), the kinetic volume of distribution 444 +/- 250 L, the steady-state volume of distribution 242 +/- 171 L and the elimination half-life 33 +/- 5 hr. The absolute bioavailability in terms of extent of absorption was 22 +/- 3% for the solution and 20 +/- 3% for the tablets. The mean peak level for the solution was 79 +/- 11 ng/mL and for the tablets 54 +/- 5 ng /mL; mean peak time for the solution was 1.1 +/- 0.2 hr and for the tablets 1.4 +/- 0.2 hr. The mean absorption half-life for the solution was 0.43 +/- 0.13 hr and for the tablets 0.39 +/- 0.11 hr.

We studied mianserin kinetics after a single (60 mg) dose in eight inpatients suffering from depression. There was a considerable interpatient variability in plasma levels. Mean peak plasma levels (+/- SEM) were 114 +/- 26 ng/ml and were reached between 1 and 3 hr. The decline of mianserin levels in plasma was biphasic. The mean elimination t 1/2 was 21.6 +/- 3.1 hr and ranged from 10.7 to 40.8 hr. The estimated first-pass loss ranged from 26% to 48% (mean, 37%) and was lower than that reported for tertiary amine tricyclic antidepressants. The mean apparent volume of distribution (15.7 +/- 2.2 L/kg; 9.7 to 28.8 L/kg) was in the range of that for imipramine but somewhat lower than for maprotiline. Apparent total body clearance ranged from 0.33 to 0.81 L/hr/kg (mean +/- SEM, 0.52 +/- 0.05 L/hr/kg) and was of the order of that after maprotiline. Our results indicate that mianserin kinetics are in most respects similar to those of tertiary amine tricyclic antidepressants (e.g., imipramine) and the tetracyclic maprotiline.

Metabolism Metabolites

Mianserin metabolism was studied in female humans, rabbits, and rats. ... In human females, unchanged mianserin, 8-hydroxymianserin and mianserin-2-oxide were isolated and identified in urine. The two metabolites were over 60 percent of the total urinary radioactivity; conjugated and unconjugated mianserin accounted for approximately 35 percent. In rabbits, mianserin was metabolized largely as 8-hydroxymianserin and an unidentified ester of 8-hydroxymianserin; only about 2.4 percent was unchanged mianserin. Small amounts of 2-formyldesmethylmianserin were isolated. The principal metabolite in rats was 8-hydroxydesmethylmianserin. Rats metabolized mianserin principally to 8-hydroxy compounds and to a lesser extent to demethylated metabolites. The authors conclude that mianserin is metabolized by three main pathways: 8-hydroxylation, demethylation, and 2-oxide formation. /Mianserin HCl/

To measure steady-state plasma concentrations of mianserin and its major active metabolite, desmethylmianserin, and to analyze the effects of various clinical factors on these plasma concentrations, steady-state plasma concentrations of mianserin and desmethylmianserin were measured in 76 depressed patients, ages 20-70 yr, receiving 30 mg/day mianserin at bedtime for 3 wk with doses increased up to 60 mg/day if needed. There were considerable interindividual variations in the steady-state plasma concentrations of these compounds; the plasma concentrations of mianserin plus desmethylmianserin were within the therapeutic range in only 43% of the patients. With advancing age, the plasma concentrations of mianserin increased significantly, while those of mianserin plus desmethylmianserin remained unchanged. Sex, smoking, and coadministration of benzodiazepines did not affect the drug's metabolism. There was no evidence that the kinetics of these compounds were nonlinear with increasing doses.

Mianserine has known human metabolites that include 8-Hydroxymianserin, Desmethylmianserin, and Mianserin N-oxide.

Associated Chemicals

Wikipedia

Drug Warnings

An alcoholic woman who was admitted to hospital for detoxification was prescribed thyroxine because of hypothyroidism and mianserin to alleviate severe depression. After several weeks' treatment she became unwell and was readmitted to hospital. Haematological examination indicated agranulocytosis. Further extensive investigations elicited no cause for this other than the mianserin, since no such disturbance has been reported for thyroxine after years of use. Thus mianserin is probably implicated in this case of agranulocytosis. Although the response may have been idiosyncratic, it highlights the need to monitor new drugs during the early phases of widespread use.

Forty patients have been reported to the Committee on Safety of Medicines (CSM) because of convulsions occurring during treatment with mianserin, suggesting that this drug is more epileptogenic than tricyclic antidepressants. Details concerning 83% of these cases were obtained in a questionnaire study carried out in collaboration with the CSM and compared with those of a control group. ... As the CSM data do not allow for a reliable assessment of the relative epileptogenic effects of antidepressants, a comparison has been made between unpublished work on seizures occurring during treatment with imipramine and amitriptyline and published research on mianserin. Factors that might predispose to seizures include relevant family and past medical history, starting treatment, a change in dose, benzodiazepine withdrawal and concomitant treatment with other drugs that have epileptogenic properties.

Our report concerns 2 patients who developed delirium after an epileptic attack during mianserin treatment. In both cases the EEG showed a change with periodic sharp slow complexes similar to that seen in Creutzfeldt-Jakob disease. The symptoms subsided, however, and the EEG normalized after the antidepressant was discontinued, suggesting a noxious response to mianserin. If Creutzfeldt-Jakob-like changes in the EEG occur, the possible effect of antidepressant medication should be considered.

For more Drug Warnings (Complete) data for MIANSERIN (8 total), please visit the HSDB record page.

Biological Half Life

The pharmacokinetics of mianserin hydrochloride have been determined in eight normal healthy volunteers, mean age 27, and 14 elderly patients, mean age 76. Mianserin was administered to volunteers by intravenous infusion (0.011 mg/kg/min for 15 min) and, on another occasion, by mouth, in a single dose of 30 mg. Elderly patients received a single oral dose of 40-60 mg. The terminal elimination half-life was significantly prolonged in the elderly. In young subjects it was 9.6 +/- 1.9 (s.d.) hr. In the elderly it was 27 +/- 13.1 (s.d.) hr. Apparent oral clearance was significantly reduced in the elderly. In young subjects it was 87.1 +/- 32 (s.d.) hr. In the elderly, it was 38.1 +/- 14.8 (s.d.) hr. These kinetic differences may have an important bearing on the sedative effects of mianserin.

Use Classification

Pharmaceuticals -> Nervous System -> Antidepressants

General Manufacturing Information

Interactions

The interaction between mianserin and centrally-acting antihypertensive drugs was evaluated in normal volunteers and in patients with essential hypertension receiving either clonidine or methyldopa. The administration of the first dose of 20 mg mianserin to the normal volunteers was associated with a significant sedative effect and transient postural hypotension. In the normal volunteers, the blood pressure responses to a single oral dose of 300 ug clonidine were not modified by pretreatment with mianserin. The bradycardia associated with clonidine alone, however, was significantly attenuated. In the patient study, no significant changes in blood pressure control were observed, either after the first dose of 30 mg mianserin or after one and two weeks' continued treatment with mianserin. There is no evidence from these studies that the addition of mianserin therapy results in a clinically significant impairment of the antihypertensive effects of clonidine or methyldopa.

Dates

2: Poyurovsky M, Schneidman M, Weizman A. Successful treatment of fluoxetine-induced dystonia with low-dose mianserin. Mov Disord. 1997 Nov;12(6):1102-5. Review. PubMed PMID: 9399252.

3: Leinonen E, Koponen H, Lepola U. Serum mianserin and ageing. Prog Neuropsychopharmacol Biol Psychiatry. 1994 Sep;18(5):833-45. Review. PubMed PMID: 7972855.

4: Tiraboschi P. [Mianserin]. Medicina (Firenze). 1988 Jul-Sep;8(3):351-3. Review. Italian. PubMed PMID: 3068469.

5: Wakeling A. Efficacy and side effects of mianserin, a tetracyclic antidepressant. Postgrad Med J. 1983 Apr;59(690):229-31. Review. PubMed PMID: 6346303; PubMed Central PMCID: PMC2417496.

6: Pinder RM, Fink M. Mianserin. Mod Probl Pharmacopsychiatry. 1982;18:70-101. Review. PubMed PMID: 7048075.

7: Cassano GB, Conti L, Dell'Osso L, Massimetti G. Four new atypical antidepressants (trazodone, mianserin, nomifensine, caroxazone): results of controlled trials. Adv Biochem Psychopharmacol. 1982;32:125-39. Review. PubMed PMID: 7046361.

8: Leonard BE. On the mode of action of mianserin. Adv Biochem Psychopharmacol. 1982;31:301-19. Review. PubMed PMID: 6282060.

9: Haine SE, Miljoen HP, Blankoff I, Vrints CJ. Mianserin and ventricular tachycardia: case report and review of the literature. Cardiology. 2006;106(4):195-8. Epub 2006 May 3. Review. PubMed PMID: 16675906.

10: Rotzinger S, Bourin M, Akimoto Y, Coutts RT, Baker GB. Metabolism of some "second"- and "fourth"-generation antidepressants: iprindole, viloxazine, bupropion, mianserin, maprotiline, trazodone, nefazodone, and venlafaxine. Cell Mol Neurobiol. 1999 Aug;19(4):427-42. Review. PubMed PMID: 10379419.

11: Demling J. [Mianserin: pharmacology and clinical aspects of an effective antidepressive agents]. Fortschr Med. 1993 Nov 10;111(31):497-500. Review. German. PubMed PMID: 8276338.

12: Mianserin 10 years on. Drug Ther Bull. 1988 Mar 7;26(5):17-8. Review. PubMed PMID: 3286177.

13: Boschmans SA, Perkin MF, Terblanche SE. Antidepressant drugs: imipramine, mianserin and trazodone. Comp Biochem Physiol C. 1987;86(2):225-32. Review. PubMed PMID: 2882911.

14: Chaplin S. Bone marrow depression due to mianserin, phenylbutazone, oxyphenbutazone, and chloramphenicol--Part II. Adverse Drug React Acute Poisoning Rev. 1986 Autumn;5(3):181-96. Review. PubMed PMID: 3538824.

15: Chaplin S. Bone marrow depression due to mianserin, phenylbutazone, oxyphenbutazone, and chloramphenicol--Part I. Adverse Drug React Acute Poisoning Rev. 1986 Summer;5(2):97-136. Review. Erratum in: Adverse Drug React Acute Poisoning Rev 1986 Winter;5(4):233. PubMed PMID: 3529881.

16: Lingjaerde O. From clomipramine to mianserin: therapeutic relevance of interactions with serotonin uptake and storage, as studied in the blood platelet model. Acta Psychiatr Scand Suppl. 1985;320:10-9. Review. PubMed PMID: 3901671.

17: Pinder RM. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? Acta Psychiatr Scand Suppl. 1985;320:1-9. Review. PubMed PMID: 2996305.

18: De Ridder JJ. Mianserin: result of a decade of antidepressant research. Pharm Weekbl Sci. 1982 Oct 22;4(5):139-45. Review. PubMed PMID: 6128715.

19: Montgomery SA. Maprotiline, nomifensine, mianserin, zimelidine: a review of antidepressant efficacy in in-patients. Neuropharmacology. 1980 Dec;19(12):1185-90. Review. PubMed PMID: 6449677.

20: Brogden RN, Heel RC, Speight TM, Avery GS. Mianserin: a review of its pharmacological properties and therapeutic efficacy in depressive illness. Drugs. 1978 Oct;16(4):273-301. Review. PubMed PMID: 359311.